molecular formula C14H7F3N2O5S2 B2594450 2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole CAS No. 315239-64-6

2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole

Cat. No. B2594450
CAS RN: 315239-64-6
M. Wt: 404.33
InChI Key: FLEDUORAXXTKRM-UHFFFAOYSA-N
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Description

The compound “2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole” is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a trifluoromethyl group (-CF3), a sulfonyl group (-SO2-), a phenyl group (a variant of benzene), and a benzo[d]oxazole group (a fused benzene and oxazole ring) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The electron-withdrawing nitro, trifluoromethyl, and sulfonyl groups could have significant effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing groups, which could make the molecule more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups could make the compound relatively polar .

Scientific Research Applications

Antitrypanosomal and Antileishmanial Activities

Compounds with nitro-substituted structures, including triazoles and imidazoles, have been evaluated for their antitrypanosomal and antileishmanial activities. A study found that several nitro-substituted compounds displayed significant activity against Trypanosoma cruzi intracellular amastigotes, with some being more potent than the reference drug benznidazole. This suggests potential applications in developing treatments for trypanosomiasis and leishmaniasis (Papadopoulou et al., 2012).

Synthesis and Biological Evaluation of Oxazole Derivatives

Research on oxazole derivatives, including those with nitro and sulfonyl groups, indicates their potential for anticancer and antiviral activities. A study described the synthesis of new oxazole compounds supported with various pharmacophoric functionalities, demonstrating considerable cytotoxic activity against human tumor cell lines. This highlights the relevance of oxazole derivatives in developing new anticancer and antiviral agents (Faidallah et al., 2012).

Palladium-Catalyzed C-Arylation

A study on the palladium-catalyzed direct C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides suggests a practical method for synthesizing 2-aryl benzoxazoles. This process tolerates a variety of functional groups, offering a versatile approach to modifying benzoxazole structures for potential applications in material science and pharmaceutical chemistry (Zhang et al., 2011).

Antioxidant and Anticancer Activities of Oxazole Derivatives

Another study focused on synthesizing novel oxazole derivatives and evaluating their antioxidant and anticancer activities. Specific oxazole compounds demonstrated promising activity against cancer cell lines, indicating the potential of such derivatives in cancer treatment and as antioxidants (Mathew et al., 2013).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

properties

IUPAC Name

2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N2O5S2/c15-14(16,17)26(22,23)8-5-6-12(10(7-8)19(20)21)25-13-18-9-3-1-2-4-11(9)24-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEDUORAXXTKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SC3=C(C=C(C=C3)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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